Hydroquinidine hydrochloride
Overview
Description
Hydroquinidine hydrochloride is a pharmaceutical agent that acts as a class I antiarrhythmic agent (Ia) in the heart. It is a d-rotatory alkaloid derived from cinchona bark and is closely related to quinidine, differing from the latter alkaloid only in containing two more atoms of hydrogen in the molecule . This compound is used in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal heart rhythms .
Mechanism of Action
Biochemical Pathways
The action of hydroquinidine primarily affects the cardiac conduction system . By blocking sodium and potassium currents, it alters the electrical activity within the heart, specifically affecting the depolarization and repolarization phases of the cardiac action potential . This can help correct abnormal heart rhythms and maintain a normal sinus rhythm.
Pharmacokinetics
The elimination of quinidine, a close relative of hydroquinidine, in humans is accomplished by a combination of renal excretion of the intact drug (15 to 40% of total clearance) and hepatic biotransformation to a variety of metabolites (60 to 85% of total clearance)
Result of Action
The primary result of hydroquinidine’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is also under investigation for its potential use in the treatment of Brugada Syndrome .
Biochemical Analysis
Biochemical Properties
Hydroquinidine hydrochloride primarily works by blocking the fast inward sodium current (INa) . It interacts with the sodium channel alpha subunit .
Cellular Effects
This compound exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Molecular Mechanism
This compound exerts its effects at the molecular level by impairing voltage-gated potassium and sodium channels activity . This leads to increased action potential duration, as well as a prolonged QT interval .
Temporal Effects in Laboratory Settings
Its anti-cancer activity has been observed in various in vitro studies .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate cell division, differentiation, and death . It interacts with enzymes and cofactors that modulate these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroquinidine hydrochloride can be synthesized from quinine through a series of chemical reactions. The process involves the reduction of quinine to dihydroquinine, followed by the selective oxidation of the secondary alcohol to form hydroquinidine. The final step involves the conversion of hydroquinidine to its hydrochloride salt by reacting it with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction of quinine from cinchona bark, followed by its chemical transformation into this compound. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Hydroquinidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Hydroquinidine can be oxidized to form quinidine.
Reduction: It can be reduced back to dihydroquinine.
Substitution: Hydroquinidine can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinidine.
Reduction: Dihydroquinine.
Substitution: Various substituted hydroquinidine derivatives.
Scientific Research Applications
Hydroquinidine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Investigated for its effects on ion channels and cellular processes.
Medicine: Used in the treatment of arrhythmias and studied for its potential anti-cancer properties.
Industry: Employed in the synthesis of other pharmaceutical compounds.
Comparison with Similar Compounds
Quinidine: A diastereomer of quinine, used as an antiarrhythmic agent.
Quinine: An antimalarial agent derived from cinchona bark.
Dihydroquinine: A reduced form of quinine.
Uniqueness: Hydroquinidine hydrochloride is unique due to its specific stereochemistry and its ability to selectively block sodium channels while also affecting potassium and calcium channels. This makes it particularly effective in treating certain types of arrhythmias .
Properties
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULXTQKDWYBJMO-VJAUXQICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1435-55-8 (Parent) | |
Record name | Hydroquinidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00933162 | |
Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-98-8 | |
Record name | Hydroquinidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1476-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroquinidine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Methoxy-10,11-dihydrocinchonan-9-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00933162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroquinidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.568 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROQUINIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BR4G8VAHM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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